molecular formula C10H10Br2Ti-6 B075528 Cyclopenta-1,3-diene;cyclopentane;dibromotitanium CAS No. 1293-73-8

Cyclopenta-1,3-diene;cyclopentane;dibromotitanium

Cat. No. B075528
CAS RN: 1293-73-8
M. Wt: 337.86 g/mol
InChI Key: LUSNBRYWOSDOGM-UHFFFAOYSA-L
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Description

Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is not fully understood. However, it is believed to act as a Lewis acid catalyst, which can activate certain functional groups and facilitate various chemical reactions. It has been shown to be highly effective in promoting the Diels-Alder reaction, which is a key step in the synthesis of many complex organic molecules.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. However, it has been shown to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclopenta-1,3-diene;cyclopentane;dibromotitanium is its high catalytic activity, which makes it an ideal reagent for various chemical reactions. It is also relatively easy to synthesize and has been shown to be effective in promoting reactions in both organic and inorganic chemistry. However, one of the main limitations is its high reactivity, which can make it difficult to control in certain reactions. It is also relatively expensive and may not be suitable for large-scale industrial applications.

Future Directions

There are several potential future directions for research on Cyclopenta-1,3-diene;cyclopentane;dibromotitanium. One area of interest is in the development of new synthetic methods that can produce this compound in a more efficient and cost-effective manner. Another area of interest is in the development of new applications for this compound, such as in the synthesis of new pharmaceuticals or materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.

Synthesis Methods

Cyclopenta-1,3-diene;cyclopentane;dibromotitanium can be synthesized using various methods, including the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of cyclopentadiene with titanium tetrachloride in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to be effective in producing Cyclopenta-1,3-diene;cyclopentane;dibromotitanium in high yields.

Scientific Research Applications

Cyclopenta-1,3-diene;cyclopentane;dibromotitanium has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of organic synthesis, where it has been used as a catalyst in various reactions such as the Diels-Alder reaction. It has also been studied for its potential use in the synthesis of complex organic molecules and as a reagent in the preparation of functionalized cyclopentanes.

properties

CAS RN

1293-73-8

Product Name

Cyclopenta-1,3-diene;cyclopentane;dibromotitanium

Molecular Formula

C10H10Br2Ti-6

Molecular Weight

337.86 g/mol

IUPAC Name

cyclopenta-1,3-diene;dibromotitanium

InChI

InChI=1S/2C5H5.2BrH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2

InChI Key

LUSNBRYWOSDOGM-UHFFFAOYSA-L

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti](Br)Br

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ti](Br)Br

synonyms

(C2H5)2TiBr2
titanocene dibromide

Origin of Product

United States

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